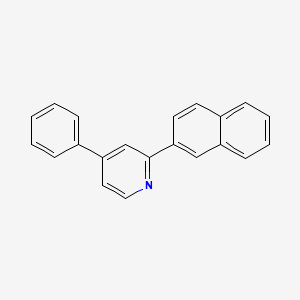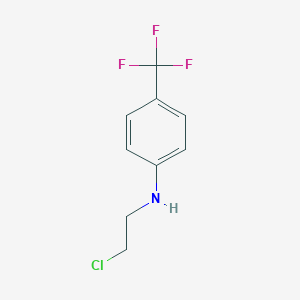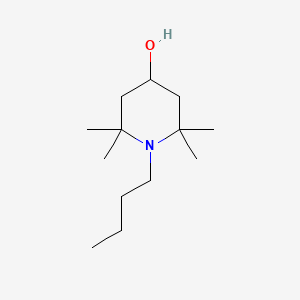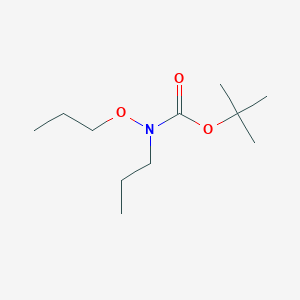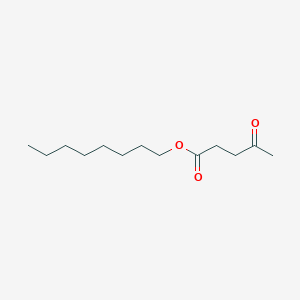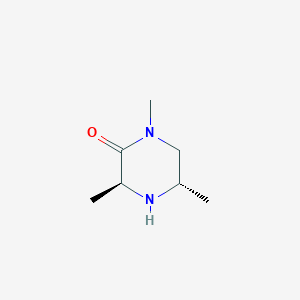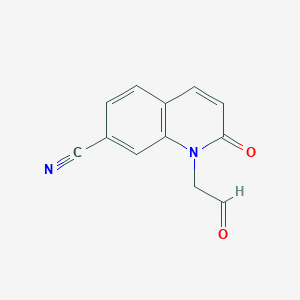![molecular formula C10H14N4OS B8516779 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide CAS No. 1403865-43-9](/img/structure/B8516779.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
描述
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 4-position, a carboxamide group at the 5-position, and a 1-methylcyclopropylamino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using a suitable methylthiolating agent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Incorporation of the 1-Methylcyclopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Amino-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but lacks the 1-methylcyclopropyl group.
2-(Cyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide: Similar structure but has a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide is unique due to the presence of the 1-methylcyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1403865-43-9 |
|---|---|
分子式 |
C10H14N4OS |
分子量 |
238.31 g/mol |
IUPAC 名称 |
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4OS/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)16-2/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChI 键 |
YBISOWCBEWNFGI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
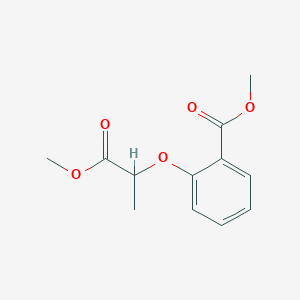
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8516706.png)

